6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride
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Overview
Description
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique quinazoline core structure, which is often associated with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Attachment of the Piperazine Moiety: This involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the Spiro Compound: The spiro compound is formed through a cyclization reaction involving the piperazine derivative and an appropriate carbonyl compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinazoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline and piperazine derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline: Shares the quinazoline core but lacks the piperazine and spiro moieties.
Piperazine Derivatives: Compounds with similar piperazine structures but different substituents.
Spiro Compounds: Compounds with similar spiro structures but different core structures.
Uniqueness
6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride is unique due to its combination of a quinazoline core, dimethoxy groups, piperazine ring, and spiro structure. This unique combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H30ClN5O4 |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-oxaspiro[3.4]octan-7-yl)methanone;hydrochloride |
InChI |
InChI=1S/C22H29N5O4.ClH/c1-29-16-10-14-15(11-17(16)30-2)24-21(25-19(14)23)27-8-6-26(7-9-27)20(28)18-12-22(13-31-18)4-3-5-22;/h10-11,18H,3-9,12-13H2,1-2H3,(H2,23,24,25);1H |
InChI Key |
QXWMWZKNFURQOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5(CCC5)CO4)N)OC.Cl |
Origin of Product |
United States |
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